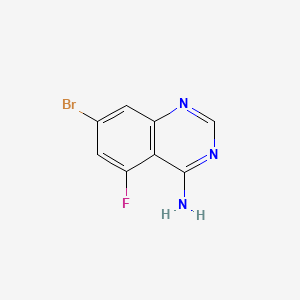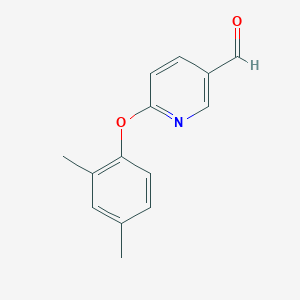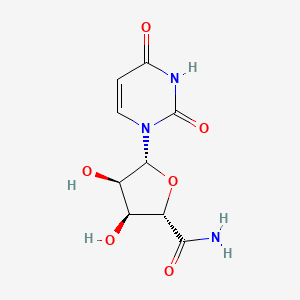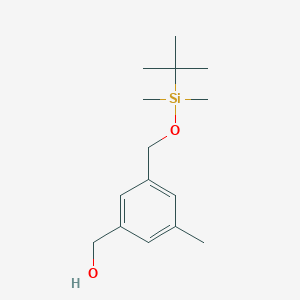
2-(6-Methoxy-3-pyridyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a pyridine ring substituted with a methoxy group at the 6-position and a pyrimidine ring substituted with an amino group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 6-methoxy-3-pyridinecarboxylic acid, is subjected to a series of reactions including esterification and reduction to form 6-methoxy-3-pyridinylmethanol.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a condensation reaction involving appropriate precursors such as guanidine and β-ketoesters.
Coupling Reaction: The final step involves coupling the pyridine and pyrimidine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 6-hydroxy-3-pyridinyl-4-pyrimidinamine.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the pyrimidine ring.
科学研究应用
2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets and modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinol
- 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinecarboxamide
- 2-(6-Methoxy-3-pyridinyl)-4-pyrimidinethiol
Uniqueness
2-(6-Methoxy-3-pyridinyl)-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, while the amino group on the pyrimidine ring allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.
属性
分子式 |
C10H10N4O |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
2-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4O/c1-15-9-3-2-7(6-13-9)10-12-5-4-8(11)14-10/h2-6H,1H3,(H2,11,12,14) |
InChI 键 |
QHGIGUZKKGAWTG-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2=NC=CC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)



![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
